molecular formula C7Cl2N2OS2 B5918523 4,7-DICHLORO-2-OXO-2H-[1,3]DITHIOLO[4,5-C]PYRIDINE-6-CARBONITRILE

4,7-DICHLORO-2-OXO-2H-[1,3]DITHIOLO[4,5-C]PYRIDINE-6-CARBONITRILE

Cat. No.: B5918523
M. Wt: 263.1 g/mol
InChI Key: DNPAIGFYNFCAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-DICHLORO-2-OXO-2H-[1,3]DITHIOLO[4,5-C]PYRIDINE-6-CARBONITRILE is a heterocyclic compound that features a unique structure combining pyridine and dithiolo moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-DICHLORO-2-OXO-2H-[1,3]DITHIOLO[4,5-C]PYRIDINE-6-CARBONITRILE can be achieved through several methods. One common approach involves the reaction of dithiomalondianilide (N,N′-diphenyldithiomalondiamide) with 3-aryl-2-cyanoacrylamides. Another method involves a three-component reaction using aromatic aldehydes, cyanoacetamide, and dithiomalondianilide in the presence of morpholine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4,7-DICHLORO-2-OXO-2H-[1,3]DITHIOLO[4,5-C]PYRIDINE-6-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiourea, azidione

    Catalysts: Morpholine

    Solvents: Common organic solvents such as methanol and dichloromethane

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as 7-N,N-dialkylamino, 7-N-alkyl-N-arylamino derivatives, and 7-isothiuronium salts .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,7-DICHLORO-2-OXO-2H-[1,3]DITHIOLO[4,5-C]PYRIDINE-6-CARBONITRILE involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the dithiolo and pyridine moieties, which can participate in various chemical reactions. The exact molecular targets and pathways involved are still under investigation, but density functional theory (DFT) calculations have provided insights into the reaction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4,7-dichloro-2-oxo-[1,3]dithiolo[4,5-c]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl2N2OS2/c8-3-2(1-10)11-6(9)5-4(3)13-7(12)14-5
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPAIGFYNFCAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C2=C(C(=N1)Cl)SC(=O)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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